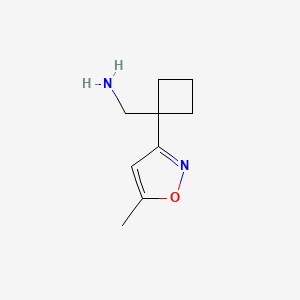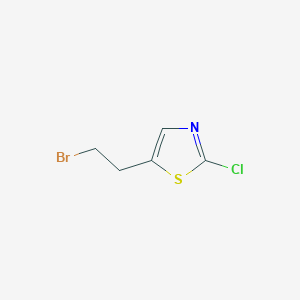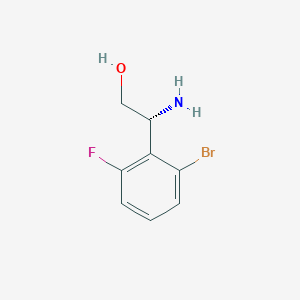![molecular formula C10H8OS B13599466 2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)
2-(Benzo[b]thiophen-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophen-3-yl)acetaldehyde is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Coupling: One common method for synthesizing 2-(Benzo[b]thiophen-3-yl)acetaldehyde involves a palladium-catalyzed coupling reaction.
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Benzo[b]thiophene-3-carboxylic acid.
Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-3-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: Benzothiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Benzothiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have an additional thiophene ring fused to the benzothiophene core, offering unique electronic properties.
Uniqueness
2-(Benzo[b]thiophen-3-yl)acetaldehyde is unique due to its specific functional group (aldehyde) and its position on the benzothiophene ring. This unique structure allows for specific reactivity and applications that may not be achievable with other benzothiophene derivatives .
Propriétés
Formule moléculaire |
C10H8OS |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-(1-benzothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2 |
Clé InChI |
LUDQCEIWUFTESP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)






![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)


